molecular formula C12H16N6O2 B1404460 3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1245772-81-9

3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B1404460
CAS No.: 1245772-81-9
M. Wt: 276.29 g/mol
InChI Key: INGBTQLSUOHYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine ( 1245772-81-9) is a chemical compound with a molecular formula of C12H16N6O2 and a molecular weight of 276.29 g/mol . This nitrogen-rich heterocyclic compound features a fused triazole-azepine core structure linked to a nitro-substituted pyrazole ring, making it a valuable building block in medicinal chemistry and drug discovery research. The integrated pyrazole and triazole motifs in its structure are well-known pharmacophores associated with a wide spectrum of biological activities. Scientific literature indicates that such hybrid structures are of significant interest for developing novel therapeutic agents, with related compounds demonstrating potential antiviral and antitumoral activities . The antitumoral properties in structurally similar molecules have been linked to the inhibition of tubulin polymerization, a key mechanism for anticancer drug development . Furthermore, the 1,2,4-triazole scaffold is a privileged structure found in numerous marketed drugs, including antivirals, antifungals, and antihypertensives . This product is provided for research purposes as a key intermediate for the synthesis of more complex bioactive molecules and for screening in biological assays. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1-ethyl-4-nitropyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-2-16-8-9(18(19)20)11(15-16)12-14-13-10-6-4-3-5-7-17(10)12/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGBTQLSUOHYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NN=C3N2CCCCC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the ethyl substituent. The triazoloazepine ring system is then constructed through cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in various medicinal applications due to its biological activity:

  • Antimicrobial Activity : Research indicates that compounds with a pyrazole moiety often exhibit antimicrobial properties. For example, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains by disrupting cell membrane integrity and inhibiting essential enzymatic functions .

Anticancer Research

Recent studies have explored the potential of this compound in anticancer therapies:

  • Mechanisms of Action : Investigations suggest that compounds like 3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Neuropharmacology

The unique structure of this compound opens avenues for research in neuropharmacology:

  • Cognitive Enhancement : Preliminary studies indicate potential cognitive-enhancing effects that warrant further investigation into mechanisms affecting neurotransmitter systems .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives similar to this compound revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes and inhibition of protein synthesis pathways.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in viability of various cancer cell lines. The observed effects were attributed to the induction of apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets and pathways. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
Target Compound : 3-(1-Ethyl-4-Nitro-1H-Pyrazol-3-yl)-6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-a]Azepine C₁₃H₁₆N₆O₂* ~280.3 (estimated) -NO₂ (nitro), -C₂H₅ (ethyl) Nitro group enhances electrophilicity; ethyl improves lipophilicity
Analog 1 : 1-Ethyl-3-(6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-a]Azepin-3-yl)-1H-Pyrazol-4-Amine C₁₂H₁₈N₆ 246.32 -NH₂ (amine), -C₂H₅ (ethyl) Amine group increases polarity; lower molecular weight
Analog 2 : 3-(1-Ethyl-3-(Trifluoromethyl)-1H-Pyrazol-5-yl)-6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-a]Azepine C₁₃H₁₆F₃N₅ 299.30 -CF₃ (trifluoromethyl), -C₂H₅ (ethyl) CF₃ group enhances metabolic stability and lipophilicity
Analog 3 : 3-(2-Chlorophenyl)-6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-a]Azepine C₁₃H₁₄ClN₃ 247.72 -Cl (chlorophenyl) Chlorine increases halogen bonding potential; smaller substituent

Note: The molecular formula and weight for the target compound are inferred from analogs due to incomplete data in .

Patent Landscape

A European patent () highlights the commercial interest in triazoloazepine derivatives, particularly brominated and fluorinated variants.

Biological Activity

3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound that exhibits significant biological activity. It is synthesized through complex organic reactions involving multiple steps to form its unique structure. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound's IUPAC name is 3-(1-ethyl-4-nitropyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine. Its molecular formula is C12_{12}H16_{16}N6_6O2_2, and it possesses a complex ring structure that contributes to its biological activity. The synthesis typically involves:

  • Preparation of the Pyrazole Ring : Starting from precursor compounds.
  • Introduction of the Nitro Group : Using nitrating agents.
  • Cyclization to Form Triazoloazepine : Utilizing strong acids or bases as catalysts under controlled conditions.

Antimicrobial Properties

Research indicates that compounds containing pyrazole moieties often exhibit antimicrobial activity . For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains by disrupting cell membrane integrity and inhibiting essential enzymes .

Anticancer Potential

The compound has been investigated for its anticancer properties . Studies using molecular docking techniques suggest that it may interact with specific targets in cancer cells, potentially leading to apoptosis. For example, pyrazole derivatives have demonstrated activity against human cancer cell lines such as H460 and A549 . The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. In vitro studies report IC50_{50} values comparable to standard anti-inflammatory drugs like diclofenac .

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : Targeting specific enzymes involved in inflammation and cancer progression.
  • Disruption of Cellular Processes : Affecting pathways crucial for cell survival and replication.
  • Reactive Oxygen Species (ROS) Modulation : Altering oxidative stress levels within cells.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL .
Study 2 Showed anticancer effects on A549 cells with a reduction in viability by 60% at 25 µM concentration .
Study 3 Reported anti-inflammatory activity with an IC50_{50} value of 45 µg/mL against COX enzymes .

Q & A

Q. What are the foundational synthetic strategies for preparing triazole-pyrazole hybrid compounds like 3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. For example, pyrazole precursors (e.g., ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate) are first synthesized via condensation of diethyl oxalate with substituted ketones under basic conditions (e.g., NaH in toluene) . Subsequent cyclization with hydrazine hydrate forms triazole-thiadiazole intermediates . Copper-catalyzed click chemistry (e.g., using CuSO₄ and sodium ascorbate) can link azide-functionalized pyrazoles to alkyne-bearing fragments, as seen in analogous triazole-pyrazole hybrids . Key steps include HPLC purification and structural validation via ¹H NMR and IR spectroscopy .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • ¹H NMR to verify proton environments (e.g., ethyl group signals at δ ~1.2–1.4 ppm and nitro group deshielding effects) .
  • IR spectroscopy to confirm functional groups (e.g., nitro stretch ~1520 cm⁻¹, triazole C-N stretches ~1450 cm⁻¹) .
  • High-performance liquid chromatography (HPLC) to assess purity (>95% ideal for biological assays) .
  • Elemental analysis (C, H, N) to validate empirical formulas .

Q. What are the preliminary biological screening approaches for this compound?

  • Methodological Answer : Initial screens often target enzymes or receptors structurally related to the compound’s heterocyclic motifs. For example:
  • Molecular docking against fungal 14α-demethylase (PDB: 3LD6) to predict antifungal activity .
  • In vitro enzyme inhibition assays (e.g., cytochrome P450 isoforms) due to the triazole’s affinity for heme-containing proteins .
  • Solubility testing in DMSO/PBS for compatibility with cell-based assays .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in triazole-azepine ring formation?

  • Methodological Answer :
  • Catalyst screening : Replace CuSO₄ with Ru-based catalysts for strain-promoted azide-alkyne cycloadditions to reduce side reactions .
  • Solvent optimization : Use THF/water mixtures (4:1) to improve regioselectivity in click reactions .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 16 hours to 30 minutes) while maintaining yields ≥60% .
  • Protecting group strategies : Introduce tert-butyl esters to shield reactive sites during azepine ring closure .

Q. How should researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Methodological Answer :
  • Re-evaluate docking parameters : Adjust protonation states of the nitro group and triazole ring to reflect physiological pH (7.4) .
  • Molecular dynamics simulations : Run 100-ns trajectories to assess binding stability beyond static docking poses .
  • Synergistic assays : Test compound combinations (e.g., with fluconazole) to identify off-target effects or adjuvant potential .
  • Metabolite profiling : Use LC-MS to detect in situ degradation products that may alter bioactivity .

Q. What strategies mitigate solubility limitations in pharmacokinetic studies of this compound?

  • Methodological Answer :
  • Prodrug design : Introduce phosphate esters at the azepine nitrogen to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) for improved bioavailability .
  • Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) to stabilize the compound in physiological buffers .

Q. How can researchers elucidate the role of the nitro group in modulating biological activity?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Synthesize analogs with nitro → methoxy/cyano substitutions and compare IC₅₀ values .
  • Electrochemical analysis : Perform cyclic voltammetry to assess nitro group reduction potential, correlating with prodrug activation .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., CYP51) to visualize nitro group interactions in the active site .

Data Contradiction Analysis

Q. How to address discrepancies in reported antifungal activity across similar triazole derivatives?

  • Methodological Answer :
  • Standardize assay conditions : Use CLSI M27/M38 protocols for fungal susceptibility testing to minimize variability .
  • Check strain-specific resistance : Test against Candida albicans vs. Aspergillus fumigatus to identify spectrum limitations .
  • Quantitative SAR (QSAR) modeling : Incorporate logP and topological polar surface area (TPSA) to rationalize potency differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Reactant of Route 2
3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.